Cas no 2172533-06-9 (2,2-dimethyl-1-(pent-3-yn-1-yl)cyclopropane-1-carbaldehyde)

2,2-Dimethyl-1-(pent-3-yn-1-yl)cyclopropane-1-carbaldehyde is a specialized aldehyde featuring a cyclopropane core substituted with a dimethyl group and a pent-3-yn-1-yl side chain. This compound is of interest in synthetic organic chemistry due to its unique structural framework, combining the reactivity of an aldehyde functional group with the strained cyclopropane ring and an alkyne moiety. Such features make it a valuable intermediate for constructing complex molecular architectures, particularly in the synthesis of fragrances, pharmaceuticals, and agrochemicals. Its distinct reactivity profile allows for selective transformations, including cycloadditions and nucleophilic additions, enabling precise control in multi-step synthetic routes. The compound's stability and purity are critical for reproducible results in research and industrial applications.
2,2-dimethyl-1-(pent-3-yn-1-yl)cyclopropane-1-carbaldehyde structure
2172533-06-9 structure
Product Name:2,2-dimethyl-1-(pent-3-yn-1-yl)cyclopropane-1-carbaldehyde
CAS No:2172533-06-9
MF:C11H16O
MW:164.244143486023
CID:5831780
PubChem ID:165608456
Update Time:2025-10-21

2,2-dimethyl-1-(pent-3-yn-1-yl)cyclopropane-1-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2,2-dimethyl-1-(pent-3-yn-1-yl)cyclopropane-1-carbaldehyde
    • 2172533-06-9
    • EN300-1623062
    • Inchi: 1S/C11H16O/c1-4-5-6-7-11(9-12)8-10(11,2)3/h9H,6-8H2,1-3H3
    • InChI Key: HCZWGOCXPFYNMB-UHFFFAOYSA-N
    • SMILES: O=CC1(CCC#CC)CC1(C)C

Computed Properties

  • Exact Mass: 164.120115130g/mol
  • Monoisotopic Mass: 164.120115130g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 17.1Ų

2,2-dimethyl-1-(pent-3-yn-1-yl)cyclopropane-1-carbaldehyde Pricemore >>

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